molecular formula C21H25NO2 B11027760 6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11027760
M. Wt: 323.4 g/mol
InChI Key: FBPKUNWXLTUBIV-UHFFFAOYSA-N
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Description

This compound belongs to the class of cycloalkanes , which are organic compounds containing carbon atoms arranged in a closed ring. Specifically, it is a tetrahydroquinoline derivative. The systematic IUPAC name for this compound is quite a mouthful, but let’s break it down:

    6-Ethyl: Indicates an ethyl group attached to the sixth carbon atom.

    2,2,4-trimethyl: Refers to three methyl groups at specific positions on the quinoline ring.

    4-phenyl: Indicates a phenyl (benzene) group attached to the fourth carbon atom.

    1,2,3,4-tetrahydro: Indicates that the quinoline ring is saturated (reduced) to form a tetrahydroquinoline.

    8-carboxylic acid: The carboxylic acid functional group is attached to the eighth carbon atom.

Preparation Methods

The synthetic routes to prepare this compound involve cyclization reactions. Here are some common methods:

    Heterocyclization: Starting from appropriate precursors, such as substituted anilines or phenols, cyclization can occur under acidic or basic conditions to form the tetrahydroquinoline ring.

    Reductive Amination: An aldehyde or ketone reacts with an amine in the presence of a reducing agent to form the tetrahydroquinoline ring.

Industrial production methods may vary, but these synthetic routes provide a foundation for laboratory-scale preparation.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, converting the tetrahydroquinoline ring to a quinoline ring.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).

Scientific Research Applications

    Medicine: Tetrahydroquinoline derivatives exhibit diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties.

    Chemistry: Used as building blocks for more complex molecules.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific biological target. It may interact with receptors, enzymes, or other cellular components, affecting various pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

6-ethyl-2,2,4-trimethyl-4-phenyl-1,3-dihydroquinoline-8-carboxylic acid

InChI

InChI=1S/C21H25NO2/c1-5-14-11-16(19(23)24)18-17(12-14)21(4,13-20(2,3)22-18)15-9-7-6-8-10-15/h6-12,22H,5,13H2,1-4H3,(H,23,24)

InChI Key

FBPKUNWXLTUBIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=C1)C(CC(N2)(C)C)(C)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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